molecular formula C11H16O3 B1338831 4-Benzyloxy-1,3-butanediol CAS No. 71998-70-4

4-Benzyloxy-1,3-butanediol

Cat. No. B1338831
CAS RN: 71998-70-4
M. Wt: 196.24 g/mol
InChI Key: ZVVBUAFZGGHYAO-UHFFFAOYSA-N
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Description

4-Benzyloxy-1,3-butanediol is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.25 . It is a solid at 20°C . It appears as a colorless to light yellow clear liquid .


Synthesis Analysis

While specific synthesis methods for 4-Benzyloxy-1,3-butanediol were not found in the search results, a related compound, 1,3-butanediol, has been synthesized from biomass-derived compounds via ring opening hydrogenolysis .


Molecular Structure Analysis

The molecular structure of 4-Benzyloxy-1,3-butanediol consists of a butanediol backbone with a benzyloxy group attached at the 4-position .


Physical And Chemical Properties Analysis

4-Benzyloxy-1,3-butanediol is a solid at 20°C . It has a boiling point of 141°C at 0.5 mmHg and a refractive index of 1.53 . The compound has a purity of >97.0% (GC) and an optical purity of min. 98.0 ee% .

Scientific Research Applications

  • Specific Scientific Field: Biocatalysis
  • Summary of the Application: 4-Benzyloxy-1,3-butanediol is used in the biocatalytic synthesis of chiral alcohols and unnatural amino acids for pharmaceutical development . Chirality is a key factor in the safety and efficacy of many drug products, and the production of single enantiomers of drug intermediates has become increasingly important in the pharmaceutical industry .
  • Methods of Application or Experimental Procedures: The (S)-1,3-butanediol oxidizing enzyme (CpSADH) which produced ®-1,3-butanediol from the racemate was cloned in Escherichia coli. The recombinant culture catalyzed the enantioselective oxidation of secondary alcohols and also catalyzed the asymmetric reduction of aromatic and aliphatic ketones to their corresponding (S)-secondary alcohols .
  • Results or Outcomes: The use of enzymes for the synthesis of chiral alcohols, unnatural amino acids, and amines for the synthesis of pharmaceuticals has been demonstrated . The advantages of biocatalysis over chemical synthesis are that enzyme-catalyzed reactions are often highly enantioselective and regioselective. They can be carried out under mild conditions at ambient temperature and atmospheric pressure .

Safety And Hazards

While specific safety and hazard information for 4-Benzyloxy-1,3-butanediol was not found in the search results, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

4-phenylmethoxybutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVBUAFZGGHYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60525289
Record name 4-(Benzyloxy)butane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-1,3-butanediol

CAS RN

71998-70-4
Record name 4-(Benzyloxy)butane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Åhman, T Jarevång, P Somfai - The Journal of Organic …, 1996 - ACS Publications
cis- and trans-2,3-Trisubstituted vinylaziridines have been prepared from cis- and trans-epoxy alcohols, respectively, and used as substrates in the aza-[2,3]-Wittig rearrangement. Five …
Number of citations: 89 pubs.acs.org
S Berlin - 2003 - diva-portal.org
The fourth part is concerned with the effect of an N-protecting group on the cyclization of 2-substituted-3-aza-5-hexenyl radicals. Relative energies for reactants and transition states …
Number of citations: 1 www.diva-portal.org

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